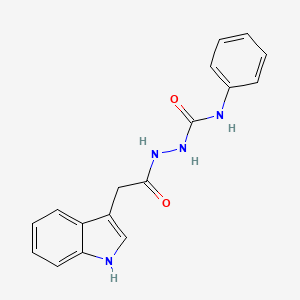

1-(2-(吲哚-3-基)-乙酰)-4-苯基氨基甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(2-(Indol-3-YL)-acetyl)-4-phenylsemicarbazide” is a derivative of indole . Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

科学研究应用

抗菌活性

研究表明,从吲哚衍生并结合类似于 1-(2-(吲哚-3-基)-乙酰)-4-苯基氨基甲酰肼的结构的化合物显示出有希望的抗菌活性。例如,苯并呋喃的新吲哚吩嗪 1,3,5-三取代吡唑啉衍生物的微波辅助合成对大肠杆菌、铜绿假单胞菌和金黄色葡萄球菌表现出显着的抗菌活性,MIC 低于 10μg/mL,与司帕沙星和诺氟沙星相当 (Manna 和 Agrawal,2009)。此外,已经合成并表征了新型基于吲哚的 1,3,4-恶二唑,以了解它们的抗菌潜力,展示了吲哚衍生物在对抗微生物感染方面的多功能性 (Nagarapu 和 Pingili,2014)。

抗糖尿病药

已经探索了带有 N-取代乙酰胺的新型基于吲哚的杂交恶二唑支架的抗糖尿病潜力。对这些化合物进行了 α-葡萄糖苷酶抑制评估,某些衍生物表现出的 IC50 值显着低于标准阿卡波糖,因此它们自身作为抗糖尿病治疗的潜在先导 (Nazir 等人,2018)。

酶抑制剂用于治疗应用

吲哚衍生物也因其酶抑制特性而受到研究,这可能与各种疾病的治疗相关。例如,具有抗菌活性的新型基于吲哚的 1,3,4-恶二唑的合成和表征涉及对其作为酶抑制剂的潜力的评估,突出了这些化合物的多方面应用 (Nagarapu 和 Pingili,2014)。此外,已经合成并分析了基于吲哚的化合物,以了解它们抑制脂肪酸酰胺水解酶 (FAAH) 的潜力,FAAH 是一种与疼痛、焦虑和抑郁相关的酶,证明了这些衍生物的广泛治疗应用 (Mor 等人,2008)。

作用机制

Target of Action

Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . They are also known to target interleukin-2 .

Mode of Action

Indole derivatives generally reduce oxidative stress, impede dna synthesis influencing target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .

Biochemical Pathways

Indole derivatives are known to influence various biochemical pathways, including those involved in reducing oxidative stress and impeding dna synthesis .

Pharmacokinetics

Indole derivatives are known to be rapidly absorbed, distributed, and eliminated from plasma and tissues .

Result of Action

Indole derivatives are known to reduce oxidative stress, impede dna synthesis, influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .

Action Environment

It’s known that thermal decomposition can lead to the release of irritating gases and vapors .

生化分析

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They can reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives are known to exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Indole derivatives have been shown to have both beneficial and deleterious effects in mammalian diets .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways, including interactions with enzymes or cofactors .

Transport and Distribution

Indole derivatives are known to be absorbed from the gut and distributed systemically into a number of well-perfused tissues .

Subcellular Localization

Indole derivatives are known to exhibit various effects on their activity or function depending on their localization within the cell .

属性

IUPAC Name |

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-16(10-12-11-18-15-9-5-4-8-14(12)15)20-21-17(23)19-13-6-2-1-3-7-13/h1-9,11,18H,10H2,(H,20,22)(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXCFLIBOWIOIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC(=O)CC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2877729.png)

![1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(5-acetamido-2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B2877733.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B2877740.png)

![2-{[(3-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2877742.png)

methanone](/img/structure/B2877744.png)